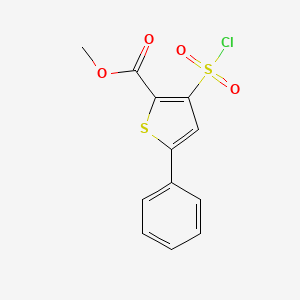

![molecular formula C8H5BrFNO B1284001 3-(Bromomethyl)-5-fluorobenzo[d]isoxazole CAS No. 63167-28-2](/img/structure/B1284001.png)

3-(Bromomethyl)-5-fluorobenzo[d]isoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Bromomethyl)benzo[d]isoxazole is an organic compound with the molecular formula C8H6BrNO and a molecular weight of 212.05 . It is a solid substance .

Synthesis Analysis

The synthesis of 3-(Bromomethyl)benzo[d]isoxazole involves the reaction of o-hydroxy-α-bromoacetophenone . The mixture is heated to reflux for 12 hours, and the reaction is complete by TLC .Molecular Structure Analysis

The InChI code for 3-(Bromomethyl)benzo[d]isoxazole is 1S/C8H6BrNO/c9-5-7-6-3-1-2-4-8(6)11-10-7/h1-4H,5H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical And Chemical Properties Analysis

3-(Bromomethyl)benzo[d]isoxazole is a solid substance . It has a molecular weight of 212.04 . The InChI Key is MAIKTETULSZRED-UHFFFAOYSA-N .Scientific Research Applications

Drug Discovery

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s significant in the field of drug discovery, and it’s always imperative to unleash new eco-friendly synthetic strategies .

Anticancer Research

Functionalized isoxazole scaffolds show different biological activities such as anticancer . They are used in the design of anticancer drugs .

Antibacterial and Antimicrobial Activity

Isoxazole derivatives also exhibit antibacterial and antimicrobial activity . This makes them valuable in the development of new antibiotics and antimicrobials .

Antitubercular Activity

A series of 3-(4-(substituted sulfonyl)piperazin-1-yl)benzo[d]isoxazole analogs were synthesized and evaluated for their in vitro antitubercular activity against MTB H 37 Rv strain .

Safety and Hazards

Future Directions

Isoxazole and its derivatives have been found to have several applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

Mechanism of Action

Mode of Action

Isoxazole derivatives are known to exhibit different biological activities such as anticancer, potential hdac inhibitors, antioxidant, antibacterial, and antimicrobial activity .

Biochemical Pathways

Isoxazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .

Result of Action

Isoxazole derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

3-(bromomethyl)-5-fluoro-1,2-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO/c9-4-7-6-3-5(10)1-2-8(6)12-11-7/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGUIHQSEHKCRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=NO2)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561849 |

Source

|

| Record name | 3-(Bromomethyl)-5-fluoro-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-5-fluorobenzo[d]isoxazole | |

CAS RN |

63167-28-2 |

Source

|

| Record name | 3-(Bromomethyl)-5-fluoro-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyano-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1283950.png)

![Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid](/img/structure/B1283951.png)

![8-Aza-7-deaza-2'-deoxyadenosine (4-amino-1-(beta-d-2-deoxyribofuranosyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1283959.png)

![1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1283964.png)

![1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B1283970.png)